molecular formula C20H22N2O3 B2613864 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole CAS No. 2034241-38-6

1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole

Cat. No.: B2613864
CAS No.: 2034241-38-6
M. Wt: 338.407
InChI Key: DJCMLMDIPIAQKA-UHFFFAOYSA-N
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Description

1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a pyridine ring and an oxane group, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

The synthesis of 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole involves multiple steps, typically starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The pyridine and oxane groups are then introduced through subsequent reactions, such as nucleophilic substitution and cyclization reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20(22-10-7-16-3-1-2-4-18(16)22)17-5-6-19(21-13-17)25-14-15-8-11-24-12-9-15/h1-6,13,15H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCMLMDIPIAQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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